L-Cysteine S-sulfate

Description

Cysteine-S-sulfate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

S-Sulfocysteine has been reported in Daphnia pulex, Arabidopsis thaliana, and other organisms with data available.

S-Sulfocysteine (SSC) is produced by reaction of inorganic sulfite and cystine by a yet unknown pathway and is a very potent NMDA-receptor agonist. Electrophysiological studies have shown that SSC displays depolarizing properties similar to glutamate. Patients affected with either Molybdenum cofactor deficiency (MOCOD, an autosomal recessive disease that leads to a combined deficiency of the enzymes sulphite oxidase, an enzyme that catalyzes the conversion of sulfite to inorganic sulfate, xanthine dehydrogenase and aldehyde oxidase) or isolated sulphite oxidase deficiency (ISOD, an extremely rare autosomal recessive disorder with identical clinical manifestations to MOCOD) excrete elevated levels of SSC. This rare disorder is associated with brain damage (seizures, spastic quadriplegia, and cerebral atrophy), mental retardation, dislocated ocular lenses, blindness, and excretion in the urine of abnormally large amounts of SSC, sulfite, and thiosulfate but no inorganic sulfate. (A15402, A15407).

residues in physiologically significant proteins treated with sulfite; RN given refers to parent cpd; structure

Propriétés

IUPAC Name |

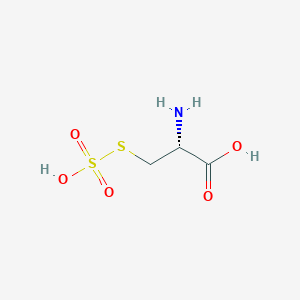

(2R)-2-amino-3-sulfosulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO5S2/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOKPBJYHPHHWAN-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)SS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7381-67-1 (mono-hydrochloride salt) | |

| Record name | S-Sulphocysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001637714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20167649 | |

| Record name | S-Sulphocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | S-Sulfocysteine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17702 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cysteine-S-sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000731 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1637-71-4 | |

| Record name | L-Cysteinesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1637-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Sulphocysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001637714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-sulphocysteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04370 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | S-Sulphocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Cysteine S-sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-SULFOCYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/885F2S42LL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cysteine-S-sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000731 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

170 - 171 °C | |

| Record name | Cysteine-S-sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000731 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Structure and Properties of L-Cysteine S-sulfate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of L-Cysteine S-sulfate, also known as S-sulfo-L-cysteine (SSC). It details the molecule's structure, physicochemical properties, biological roles, and relevant experimental protocols, aiming to serve as a critical resource for professionals in scientific research and drug development.

Molecular Structure and Identification

This compound is an S-substituted derivative of the proteinogenic amino acid L-cysteine.[1][2] The core structure consists of an L-cysteine molecule where the hydrogen atom of the thiol group (-SH) is replaced by a sulfonate group (-SO₃H). This substitution results in the formation of an organic thiosulfate (B1220275), a key functional group that defines the molecule's unique chemical properties.[1][2] Its IUPAC name is (2R)-2-amino-3-sulfosulfanylpropanoic acid.[3]

The presence of the chiral alpha-carbon from the parent L-cysteine molecule confers optical activity. The key functional groups are the alpha-amino group, the alpha-carboxylic acid group, and the S-sulfonate group, which contribute to its high polarity and solubility in aqueous solutions.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₃H₇NO₅S₂ | [1][2] |

| Molecular Weight | 201.22 g/mol | [2][3] |

| CAS Number | 1637-71-4 | [2] |

| SMILES | N--INVALID-LINK--C(O)=O | [3] |

| InChI Key | NOKPBJYHPHHWAN-REOHCLBHSA-N |[3] |

Physicochemical Properties

The physicochemical properties of this compound are largely dictated by its polar functional groups. It is a white, crystalline powder that is highly soluble in water. Its stability in solution, particularly its resistance to oxidation compared to L-cysteine, makes it a valuable substitute in various applications, such as in cell culture media.[4]

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 117.69 Ų | [3] |

| logP (Octanol-Water Partition Coeff.) | -2.3 | [3] |

| Hydrogen Bond Donors | 3 | [3] |

| Hydrogen Bond Acceptors | 6 | [3] |

| Rotatable Bonds | 4 | [3] |

| pKa (Strongest Acidic) | -1.9 | [3] |

| pKa (Strongest Basic) | 8.99 |[3] |

Biological Role and Signaling Pathways

This compound is not merely a synthetic derivative but also a naturally occurring metabolite found in various organisms, from bacteria to humans.[1][2][3] It plays significant roles in sulfur metabolism and neuronal signaling.

In some bacteria, S-sulfo-L-cysteine is a key intermediate in the thiosulfate assimilation pathway. This pathway allows for the incorporation of inorganic sulfur into L-cysteine.[5] Thiosulfate is transported into the cell and reacts with O-acetyl-L-serine (OAS), catalyzed by O-acetyl-L-serine sulfhydrylase B, to form S-sulfo-L-cysteine. This intermediate is then reduced to yield L-cysteine.

In neuroscience, this compound is recognized as a potent agonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate (B1630785) receptors.[6] Its action mimics that of glutamate, binding to the receptor and inducing a conformational change that opens the ion channel. This leads to an influx of Ca²⁺ ions into the postsynaptic neuron, triggering downstream signaling cascades. This potent activity makes it a valuable tool for studying excitotoxicity and NMDA receptor pharmacology.

Experimental Protocols

This compound can be synthesized via the sulfitolysis of L-cystine. This protocol is based on established methods for this reaction.[6][7]

-

Materials : L-cystine, Sodium Sulfite (B76179) (Na₂SO₃), deionized water, Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH).

-

Dissolution : Prepare a solution of L-cystine in deionized water. As L-cystine has low solubility, adjust the pH to approximately 8-9 with NaOH to aid dissolution.

-

Reaction : Add a molar excess of sodium sulfite (e.g., a 1:10 ratio of cystine to sulfite) to the L-cystine solution.[7]

-

Incubation : Stir the reaction mixture at room temperature. The reaction progress can be monitored over time using techniques like NMR or HPLC. High yields (up to 96%) can be achieved.[6][7]

-

Purification : The resulting S-sulfo-L-cysteine can be purified from the reaction mixture using ion-exchange chromatography.

-

Verification : Confirm the identity and purity of the final product using mass spectrometry, NMR spectroscopy, and analytical chromatography.

TLC is a rapid and effective method for the qualitative analysis of this compound and monitoring reaction progress.[8]

-

Materials :

-

Mobile Phase (Solvent System) : A common system for amino acids is n-Butanol: Acetic Acid: Water (e.g., in a 12:3:5 volume ratio).[9] The optimal ratio may require empirical determination.

-

Sample Preparation : Dissolve the synthesized this compound and any standards in a suitable solvent (e.g., water).

-

Visualization Reagent : Ninhydrin (B49086) solution (e.g., 0.2% in ethanol (B145695) or acetone).[8][9]

-

Plate Preparation : Using a pencil, lightly draw an origin line about 1.5 cm from the bottom of the TLC plate.[1] Mark equidistant points for sample application.

-

Spotting : Apply a small spot (1-2 µL) of the sample solution onto the origin line using a capillary tube.[1] Allow the spot to dry completely.

-

Development : Place the TLC plate in a chromatography chamber pre-saturated with the mobile phase. Ensure the solvent level is below the origin line.[8][9] Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

-

Visualization : Remove the plate from the chamber and mark the solvent front with a pencil. Dry the plate thoroughly in a fume hood or with a gentle heat source.[9] Spray the plate evenly with the ninhydrin reagent and heat it at approximately 100-105°C for 5-10 minutes until colored spots appear.[8][9] Amino groups will typically yield purple or blue spots.

-

Analysis : Calculate the Retardation factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) Compare the Rf value of the sample to that of a known standard run on the same plate for identification.

References

- 1. iitg.ac.in [iitg.ac.in]

- 2. L-Cysteinesulfonic acid | C3H7NO5S2 | CID 115015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound S-sulfo-L-cysteine (FDB031160) - FooDB [foodb.ca]

- 4. Mechanistic insights into the biological activity of S-Sulfocysteine in CHO cells using a multi-omics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of Cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Insights into the Cystine-Sulfite Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Separation of Amino Acids by Thin Layer Chromatography (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 9. crsubscription.com [crsubscription.com]

The Central Role of L-Cysteine S-Sulfate in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-cysteine S-sulfate (CSS), a stable derivative of the amino acid L-cysteine, is emerging as a significant player in cellular metabolism with diverse implications for biotechnology and neuroscience. This technical guide provides a comprehensive overview of the metabolic fate of CSS, its impact on key cellular pathways, and its role as a signaling molecule. We delve into the quantitative aspects of its metabolism, detail experimental protocols for its study, and provide visual representations of the involved pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

L-cysteine is a crucial amino acid for protein synthesis, glutathione (B108866) production, and various other metabolic processes. However, its inherent instability and low solubility of its oxidized form, cystine, present challenges in various applications, including biopharmaceutical manufacturing. This compound (CSS) offers a stable and bioavailable alternative, capable of efficiently delivering cysteine to cells. Beyond its role as a cysteine pro-drug, CSS exhibits unique biological activities, including neuroexcitatory effects, making it a molecule of interest in diverse research fields. This guide will explore the multifaceted role of CSS in cellular metabolism, providing a technical resource for its study and potential applications.

Cellular Uptake and Metabolism of this compound

This compound is transported into cells where it is metabolized to release L-cysteine, thereby influencing several downstream pathways.

Cellular Uptake

The primary route for CSS uptake into cells is believed to be through the cystine/glutamate antiporter (system xc-), a transporter also responsible for the uptake of cystine. This has been demonstrated in Chinese Hamster Ovary (CHO) cells, where inhibitors of system xc- were shown to reduce CSS uptake.

Intracellular Metabolism to Cysteine

Once inside the cell, CSS is reduced to L-cysteine. This process is thought to involve a chemical reaction with intracellular glutathione (GSH), leading to the formation of a mixed disulfide, S-sulfo-glutathione (GS-SO3), and oxidized glutathione (GSSG). The GS-SO3 is then enzymatically reduced by glutaredoxin (GRX) in a NADPH-dependent manner, releasing cysteine and sulfite.[1]

References

An In-depth Technical Guide on the Discovery and History of L-Cysteine S-sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Cysteine S-sulfate (S-sulfocysteine, SSC) is a sulfur-containing amino acid that has garnered significant interest due to its potent activity as a neuromodulator and its pathological role in certain metabolic disorders. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of this compound. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound. The guide includes a historical timeline of its identification, detailed experimental protocols for its synthesis and analysis, quantitative data on its receptor activity, and a visualization of its key signaling pathway.

Discovery and History

The history of this compound is closely intertwined with the study of sulfur amino acid metabolism and the investigation of rare genetic disorders. While the concept of S-sulfonated compounds was explored in earlier chemical literature, the definitive synthesis and characterization of this compound in a biochemical context can be traced back to the work of Ubuka and colleagues in 1982.[1]

Timeline of Key Discoveries:

-

Early 20th Century: Initial studies on the metabolism of sulfur-containing amino acids laid the groundwork for understanding their various derivatives.

-

Mid-20th Century: The identification of sulfite (B76179) oxidase and its role in the conversion of sulfite to sulfate (B86663) was a critical step. Deficiencies in this enzyme were later linked to severe neurological disorders.

-

1970s: The connection between sulfite oxidase deficiency and the accumulation of unusual sulfur-containing metabolites in patients' urine began to be established. This set the stage for the identification of this compound as a key pathological marker.

-

1982: T. Ubuka and his team published a paper in Analytical Biochemistry detailing a method for the synthesis of S-sulfo-L-cysteine.[1] This provided a crucial tool for the further study of this compound.

-

Late 20th and Early 21st Century: Subsequent research solidified the role of this compound as a potent N-methyl-D-aspartate (NMDA) receptor agonist and a key neurotoxic agent in sulfite oxidase deficiency.[2][3] Its mechanism of action, involving excitotoxicity, has since been a major focus of investigation.

The discovery of this compound is a prime example of how the study of rare metabolic diseases can illuminate fundamental biological pathways and identify novel endogenous molecules with significant physiological and pathological effects.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₃H₇NO₅S₂ | [4] |

| Molecular Weight | 201.22 g/mol | [4] |

| Appearance | White crystalline powder | |

| Solubility | Soluble in water | |

| CAS Number | 1637-71-4 | [4] |

Biological Significance and Signaling Pathway

This compound is a potent agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system.[5][6] Its structural similarity to glutamate (B1630785), the primary excitatory neurotransmitter, allows it to bind to and activate NMDA receptors.

In pathological conditions such as sulfite oxidase deficiency, the accumulation of this compound leads to overstimulation of NMDA receptors, resulting in excessive calcium influx into neurons.[7] This excitotoxic cascade triggers a series of downstream events, including the activation of the calcium-dependent protease calpain. Calpain, in turn, cleaves various cellular substrates, including the synaptic scaffolding protein gephyrin, leading to synaptic dysfunction and ultimately neuronal death.[8]

Below is a diagram illustrating the signaling pathway initiated by this compound.

Caption: this compound signaling pathway leading to neurotoxicity.

Quantitative Data

The potency of this compound as an NMDA receptor agonist has been quantified in various studies. The following table summarizes key findings.

| Parameter | Value | Species/System | Reference |

| EC₅₀ (NMDA Receptor) | 2.3 µM | Mouse embryonic hippocampal neurons | [9] |

| Neurotoxicity | Induces neuronal death in primary cortical cultures | Rat | [10] |

Experimental Protocols

Synthesis of this compound (Adapted from Ubuka et al., 1982)

This protocol describes the chemical synthesis of S-sulfo-L-cysteine from S-(2-amino-2-carboxyethylsulfonyl)-L-cysteine (ACESC).

Materials:

-

S-(2-amino-2-carboxyethylsulfonyl)-L-cysteine (ACESC)

-

Sodium sulfite (Na₂SO₃)

-

Formic acid

-

Dowex 1-X8 resin (formate form)

-

Ninhydrin (B49086) reagent

Procedure:

-

Dissolve ACESC in formic acid.

-

Add an equimolar amount of sodium sulfite to the solution.

-

Allow the reaction to proceed at room temperature. The reaction progress can be monitored by thin-layer chromatography.

-

After the reaction is complete, apply the mixture to a column of Dowex 1-X8 resin (formate form) to separate the product from the reactants and byproducts.

-

Elute the column with a gradient of formic acid.

-

Collect the fractions containing S-sulfo-L-cysteine, identified by ninhydrin staining.

-

Lyophilize the pooled fractions to obtain the purified product.

Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Neurotoxicity Assay in Primary Neuronal Cultures

This protocol provides a general framework for assessing the neurotoxic effects of this compound on primary neuronal cultures.

Materials:

-

Primary cortical or hippocampal neurons

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

This compound stock solution

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit

-

Phosphate-buffered saline (PBS)

-

Multi-well culture plates

Procedure:

-

Plate primary neurons in multi-well culture plates and maintain in culture for at least 7 days to allow for maturation.

-

Prepare serial dilutions of this compound in the culture medium.

-

Replace the existing medium in the neuronal cultures with the medium containing different concentrations of this compound. Include a vehicle control (medium only).

-

Incubate the plates for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

-

After the incubation period, collect the culture supernatant to measure the release of LDH, an indicator of cell death.

-

Perform the LDH assay according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).

Conclusion

This compound is a molecule of significant interest in the fields of neuroscience and metabolic research. Its discovery, driven by the investigation of sulfite oxidase deficiency, has unveiled a potent endogenous neuromodulator with profound pathological implications. The ability of this compound to act as a potent NMDA receptor agonist underscores the importance of tightly regulated sulfur amino acid metabolism for maintaining neuronal health. Further research into the synthesis, regulation, and downstream effects of this compound will be crucial for developing therapeutic strategies for conditions associated with its accumulation and for understanding the broader roles of sulfur-containing molecules in the nervous system. This guide provides a foundational resource for professionals engaged in these research and development endeavors.

References

- 1. Reaction of S-(2-amino-2-carboxyethylsulfonyl)-L-cysteine with thiosulfate: synthesis of L-alanine sulfodisulfane and application to the determination of thiosulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Human Metabolome Database: Showing metabocard for Cysteine-S-sulfate (HMDB0000731) [hmdb.ca]

- 4. P. aeruginosa Metabolome Database: Cysteine-S-sulfate (PAMDB000180) [pseudomonas.umaryland.edu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. eurpepsoc.com [eurpepsoc.com]

- 7. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 8. researchgate.net [researchgate.net]

- 9. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neurotoxicity of cysteine: interaction with glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Cysteine S-Sulfate: A Potent Neuromodulator and Key Biomarker in Metabolic and Neurodegenerative Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

L-cysteine S-sulfate (also known as S-sulfocysteine) is a sulfur-containing amino acid that has emerged as a critical biomarker in the diagnosis and monitoring of specific inherited metabolic disorders. Structurally similar to the excitatory neurotransmitter glutamate (B1630785), it acts as a potent N-methyl-D-aspartate (NMDA) receptor agonist, leading to excitotoxicity and neuronal damage when present in elevated concentrations. This technical guide provides a comprehensive overview of this compound's role as a biomarker, detailing its association with various diseases, quantitative data, experimental protocols for its measurement, and the signaling and metabolic pathways in which it is involved.

This compound as a Biomarker for Disease

Elevated levels of this compound are a key diagnostic indicator for several diseases, primarily inherited metabolic disorders affecting sulfur metabolism. Its role as a biomarker is also being investigated in the context of neurodegenerative diseases.

Molybdenum Cofactor Deficiency (MoCD) and Isolated Sulfite (B76179) Oxidase Deficiency (ISOD)

The most well-established role of this compound as a biomarker is in Molybdenum Cofactor Deficiency (MoCD) and Isolated Sulfite Oxidase Deficiency (ISOD).[1][2] Both are rare, autosomal recessive disorders characterized by severe neurological damage.[1][3] In these conditions, the deficiency of the enzyme sulfite oxidase, which requires a molybdenum cofactor for its function, leads to the accumulation of toxic sulfite.[1] This excess sulfite reacts with cystine to form this compound. Consequently, markedly elevated levels of this compound in urine and plasma are hallmark diagnostic features of these devastating diseases.

Neurodegenerative Diseases

The structural analogy of this compound to glutamate and its action as an NMDA receptor agonist suggest a potential role in the pathophysiology of neurodegenerative diseases where excitotoxicity is a known mechanism of neuronal damage.

-

Parkinson's Disease: Studies have shown that the serum levels of cysteine-S-sulfate are significantly higher in patients with Parkinson's disease compared to healthy controls. Furthermore, these levels appear to increase with the progression of the disease, suggesting its potential as a biomarker for monitoring disease advancement.

-

Alzheimer's Disease: Research has indicated an association between cerebrospinal fluid (CSF) levels of this compound and cognitive function in the context of Alzheimer's disease. Lower levels of this metabolite have been correlated with poorer executive function, particularly with increasing age, suggesting a complex role in the disease process.

Other Conditions

Elevated levels of this compound have also been observed in individuals with Post-Acute Sequelae of SARS-CoV-2 (PASC), also known as Long COVID, particularly in those experiencing gastrointestinal and cardiopulmonary symptoms.

Quantitative Data

The concentration of this compound in biological fluids is a critical parameter for diagnosing and monitoring relevant diseases. The following tables summarize the reported quantitative data.

| Table 1: Urinary this compound Levels | |

| Condition | Concentration (mmol/mol creatinine) |

| Healthy Controls (Pediatric) | Median: 6.20 (Range: 0.26 - 18.83) |

| Healthy Controls (Adult) | Median: 6.94 |

| Healthy Controls (General) | ≤ 11 (0-3 years), ≤ 5 (>4 years) |

| Molybdenum Cofactor Deficiency (MoCD) / Isolated Sulfite Oxidase Deficiency (ISOD) (untreated) | 85 - 695 |

| Isolated Sulfite Oxidase Deficiency (ISOD) | Markedly elevated, e.g., 1446 (at 2 weeks of life) |

| Table 2: Plasma/Serum this compound Levels | |

| Condition | Concentration |

| Healthy Controls | Reference ranges are established by individual laboratories. |

| Molybdenum Cofactor Deficiency (MoCD) / Isolated Sulfite Oxidase Deficiency (ISOD) | Elevated |

Experimental Protocols

Accurate quantification of this compound is crucial for its clinical utility. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most common analytical methods.

Sample Collection and Preparation

-

Urine: A random urine specimen is typically collected. For analysis, urine samples are centrifuged, and the supernatant is filtered. Depending on the analytical method, dilution with HPLC-grade water may be necessary.

-

Plasma/Serum: Blood samples are collected and centrifuged to separate plasma or serum. For analysis, protein precipitation is a critical step, commonly achieved by adding ice-cold methanol (B129727) or 5% 5-sulfosalicylic acid. The sample is then centrifuged to remove the precipitated proteins.

Analytical Methodology: UPLC-MS/MS for Urine S-Sulfocysteine

This protocol is a synthesis of methodologies described in the literature.

-

Internal Standard Addition: An internal standard, such as deuterium-labeled S-sulfocysteine-d3, is added to the urine sample.

-

Derivatization (Optional but common for HPLC with UV detection): For HPLC with UV or fluorescence detection, pre-column derivatization is often employed to enhance sensitivity and selectivity. Common derivatizing agents include o-phthaldialdehyde (OPA) or 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl).

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A common mobile phase consists of a gradient of an aqueous solution with a small amount of formic acid and an organic solvent like acetonitrile.

-

Flow Rate: The flow rate is optimized for the specific column and system.

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode is used.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

-

Quantification: The concentration of S-sulfocysteine is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of S-sulfocysteine.

Signaling and Metabolic Pathways

Metabolic Pathway of this compound Formation

This compound is not a product of a primary metabolic pathway but rather forms as a consequence of metabolic dysregulation, specifically the accumulation of sulfite.

Caption: Metabolic pathway leading to the formation of this compound.

Signaling Pathway of this compound-Induced Excitotoxicity

Due to its structural similarity to glutamate, this compound can bind to and activate NMDA receptors, leading to a cascade of events that result in neuronal cell death.

Caption: Signaling cascade initiated by this compound binding to the NMDA receptor.

Conclusion

This compound is a crucial biomarker for the diagnosis and management of Molybdenum Cofactor Deficiency and Isolated Sulfite Oxidase Deficiency. Its role in neurodegenerative diseases is an active area of research with significant potential. The analytical methods for its quantification are well-established, providing reliable tools for clinical and research applications. Understanding the metabolic and signaling pathways involving this compound is essential for developing therapeutic strategies for the diseases in which this potent neuromodulator plays a pathological role. This guide provides a foundational resource for scientists and drug development professionals working in these areas.

References

- 1. JCI - S-sulfocysteine/NMDA receptor–dependent signaling underlies neurodegeneration in molybdenum cofactor deficiency [jci.org]

- 2. S-Sulfocysteine Assay [healthcare.uiowa.edu]

- 3. Molybdenum Cofactor Deficiency: A New HPLC Method for Fast Quantification of S-Sulfocysteine in Urine and Serum - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of L-Cysteine S-sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Cysteine S-sulfate, an S-sulfonated derivative of the amino acid L-cysteine, is a molecule of significant interest in various scientific fields, including neuroscience and biotechnology. It is recognized as a potent agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.[1][2][3] Elevated levels of this compound are associated with certain metabolic disorders, such as molybdenum cofactor deficiency, where it is implicated in neurodegenerative processes.[4][5][6] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and visual representations of its biological signaling pathway and experimental workflows.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below, providing a quick reference for researchers. These properties are essential for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₇NO₅S₂ | [1] |

| Molecular Weight | 201.22 g/mol | [1] |

| Appearance | White to beige solid/powder or crystals | [7] |

| Melting Point | 170-171 °C | [1] |

| Solubility | Water: Soluble (up to 1.3 M for the sodium salt sesquihydrate at room temperature) | [7] |

| pKa (Strongest Acidic) | -1.9 (Predicted) | [1] |

| pKa (Strongest Basic) | 8.99 (Predicted) | [1] |

| logP | -2.3 (Predicted) | [1] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound. Below are key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: An experimental ¹H NMR spectrum of Cysteine-S-sulfate in H₂O at 600 MHz shows characteristic peaks for the protons in the molecule. The Human Metabolome Database (HMDB) provides an experimental spectrum (HMDB0000731) which can be used as a reference.[8] Predicted ¹H and ¹³C NMR spectra are also available and serve as useful tools for structural confirmation.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. Although a specific spectrum for the S-sulfate derivative is not widely published, the spectrum of L-cysteine provides a reference for the amino acid backbone. Key expected vibrations for this compound would include those for the N-H stretching of the amine group, C=O stretching of the carboxylic acid, and S=O stretching from the sulfate (B86663) group. The characteristic S-H stretching vibration found in L-cysteine at around 2550 cm⁻¹ would be absent in this compound.[12][13][14][15][16]

UV-Vis Spectroscopy

This compound is not expected to have strong absorbance in the UV-Vis region above 230 nm due to the absence of a suitable chromophore. The parent amino acid, L-cysteine, has an absorption maximum at approximately 190 nm.[17] Analysis of this compound by HPLC can be performed using UV detection at lower wavelengths, typically around 200-210 nm, or by using alternative detection methods like ELSD or mass spectrometry.[18][19]

Experimental Protocols

Enzymatic Synthesis of S-sulfo-L-cysteine

This protocol describes the synthesis of S-sulfo-L-cysteine, a synonym for this compound, using bacterial cysteine synthases.[20]

Materials:

-

O-acetyl-L-serine

-

Sodium sulfide (B99878) (³⁴S-labeled if isotopic labeling is desired)

-

Recombinant CysK or CysM enzyme from Salmonella Typhimurium

-

(¹⁵N)-labeled L-serine and acetyl-CoA (for dual labeling)

-

CysE enzyme (for dual labeling)

-

Reaction buffer

Procedure:

-

Prepare a reaction mixture containing O-acetyl-L-serine and sodium sulfide in the appropriate reaction buffer.

-

Initiate the reaction by adding the purified CysK or CysM enzyme.

-

For dual isotopic labeling, use (¹⁵N)-labeled L-serine, acetyl-CoA, and (³⁴S)-labeled sodium sulfide in the presence of both CysE and CysK enzymes.

-

Incubate the reaction mixture under optimal conditions for the enzyme (temperature, pH).

-

Monitor the reaction progress using a suitable analytical technique, such as HPLC.

-

Upon completion, the S-sulfo-L-cysteine product can be purified from the reaction mixture.

Purification of L-Cysteine from Fermentation Broth using Ion-Exchange Chromatography

This protocol outlines a general procedure for the purification of L-cysteine from a complex mixture like a fermentation broth, which can be adapted for this compound.[21]

Materials:

-

L-cysteine-containing solution (e.g., fermentation broth)

-

Acidic or strongly acidic ion-exchange resin

-

Eluant (e.g., 1N HCl or aqueous ammonia)

-

Water (for washing)

Procedure:

-

Adjust the pH of the L-cysteine-containing fermenter broth to a range of 5 to 9.

-

Apply the broth to a column packed with an acidic or strongly acidic ion-exchange resin. As the broth passes through the resin, the pH will decrease to below 5, facilitating the binding of L-cysteine to the resin.

-

Wash the ion-exchange column with water to remove unbound impurities.

-

Elute the bound L-cysteine from the resin using an appropriate eluant, such as 1N HCl or aqueous ammonia.

-

Collect the fractions containing the purified L-cysteine. The purity of the fractions can be assessed by techniques like HPLC.

Visualizations

Signaling Pathway of this compound via NMDA Receptor

This compound acts as an agonist at the NMDA receptor, triggering a cascade of events that can lead to excitotoxicity and neuronal cell death, particularly in the context of molybdenum cofactor deficiency.[4][5][6]

Caption: this compound mediated NMDA receptor signaling pathway.

Experimental Workflow: Enzymatic Synthesis and Purification

The following diagram illustrates a typical workflow for the enzymatic synthesis and subsequent purification of this compound.

Caption: Workflow for synthesis and purification of this compound.

References

- 1. Human Metabolome Database: Showing metabocard for Cysteine-S-sulfate (HMDB0000731) [hmdb.ca]

- 2. ECMDB: Cysteine-S-sulfate (ECMDB00731) (M2MDB000180) [ecmdb.ca]

- 3. medchemexpress.com [medchemexpress.com]

- 4. S-sulfocysteine/NMDA receptor–dependent signaling underlies neurodegeneration in molybdenum cofactor deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. S-sulfocysteine/NMDA receptor-dependent signaling underlies neurodegeneration in molybdenum cofactor deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000731) [hmdb.ca]

- 9. L-Cysteine(52-90-4) 13C NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000574) [hmdb.ca]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. spectrabase.com [spectrabase.com]

- 15. L-Cysteine(52-90-4) IR Spectrum [m.chemicalbook.com]

- 16. Far infrared spectra of solid state L-serine, L-threonine, L-cysteine, and L-methionine in different protonation states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. UV-Vis Spectrum of Cysteine | SIELC Technologies [sielc.com]

- 18. HPLC Analysis of L-Cysteine-S-Sulfate on Primesep SB Column | SIELC Technologies [sielc.com]

- 19. CN104316618A - Method for measuring L-cysteine content by HPLC (high performance liquid chromatography) process - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. US8088949B2 - Process for purifying L-cysteine - Google Patents [patents.google.com]

An In-Depth Technical Guide on the Neurotoxic Effects of L-Cysteine S-Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-cysteine S-sulfate (L-CSS), also known as S-sulfocysteine (SSC), is a structural analog of the excitatory neurotransmitter glutamate (B1630785). Endogenously, it is a metabolite that can accumulate to toxic levels in certain metabolic disorders, such as sulfite (B76179) oxidase deficiency and molybdenum cofactor deficiency, leading to severe neurological damage.[1][2] This technical guide provides a comprehensive overview of the neurotoxic effects of L-CSS, detailing its mechanism of action, quantitative data from key experimental findings, and detailed protocols for studying its effects in a research setting. The primary mechanism of L-CSS neurotoxicity is through the overactivation of N-methyl-D-aspartate (NMDA) receptors, leading to excitotoxicity, calcium dysregulation, and subsequent neuronal cell death.[2][3][4] This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working to understand and mitigate the neurotoxic effects of L-CSS and related excitotoxins.

Mechanism of Neurotoxic Action

L-CSS exerts its neurotoxic effects primarily through its action as a potent agonist at the NMDA receptor, a subtype of ionotropic glutamate receptors.[2][3][4] The molecular structure of L-CSS closely resembles that of glutamate, allowing it to bind to and activate NMDA receptors.[1] This activation triggers a cascade of downstream events that ultimately lead to neuronal cell death.

The key steps in the neurotoxic signaling pathway of L-CSS are:

-

NMDA Receptor Activation: L-CSS binds to the glutamate binding site on the NMDA receptor, causing the receptor's ion channel to open.

-

Calcium Influx: The opening of the NMDA receptor channel leads to a significant influx of calcium ions (Ca²⁺) into the neuron.[2][3][4]

-

Calpain Activation: The elevated intracellular Ca²⁺ levels activate calcium-dependent proteases, most notably calpain.[3][5][6][7]

-

Substrate Cleavage and Neuronal Damage: Activated calpain cleaves a variety of intracellular proteins that are critical for neuronal structure and function. A key substrate in this context is the scaffolding protein gephyrin, which is essential for clustering inhibitory GABAA receptors at the postsynaptic membrane.[8][9][10] The degradation of gephyrin and other vital proteins disrupts cellular homeostasis, leading to synaptic dysfunction and eventual neuronal death.[8][9][10][11]

Quantitative Data on this compound Neurotoxicity

The following tables summarize quantitative data from various studies on the neurotoxic effects of L-CSS and the protective effects of NMDA receptor antagonists.

Table 1: In Vitro Neurotoxicity of this compound (SSC)

| Cell Type | Compound | Endpoint | Value | Reference |

| Cortical Neurons | SSC | LD₅₀ (12-hour exposure) | 74 ± 4 µM | [3] |

| HT-22 (mouse hippocampal) | SSC | LC₅₀ | 125 µM | [12] |

| Cortical Neurons | SSC | Neuronal cell death | 1 - 10 µM (5-day exposure) | [3] |

| Cortical Neurons | Glutamate | LD₅₀ (12-hour exposure) | 82 ± 2 µM | [3] |

Table 2: In Vivo Administration and Effects of L-Cysteine and its Derivatives

| Animal Model | Compound | Dose | Route of Administration | Observed Effect | Reference |

| Adult Rats | L-cysteine | 1500 mg/kg | Intraperitoneal | Infarct-like lesions in cerebral cortex | [13] |

| Neonatal Rats | L-cysteine | 1 mg/g | Not specified | Neurotoxicity | [14] |

| Immature Rats | L-cysteine | 0.5 mg/g | Not specified | Enhanced glutamate toxicity | [14] |

| Adult Mice | L-cysteine | 50 mg/kg for 7 days | Not specified | Marginal alleviation of lead-induced neurotoxicity | [15][16] |

Table 3: Protective Effects of NMDA Receptor Antagonists against L-CSS Neurotoxicity

| Cell/Animal Model | Neurotoxin | Antagonist | Concentration/Dose | Protective Effect | Reference |

| Cortical Neurons | SSC (200 µM) | MK-801 | 1 µM | Reversed neuronal cell death | [3] |

| Cortical Neurons | SSC (200 µM) | Memantine | 10 µM | Reversed neuronal cell death | [3] |

| Cortical Neurons | SSC (1 and 10 µM) | MK-801 | 1 µM | Reversed neuronal cell death (5-day exposure) | [3] |

| Cortical Neurons | SSC (1 and 10 µM) | Memantine | 10 µM | Reversed neuronal cell death (5-day exposure) | [3] |

| Rat Striatum & Hippocampus | NMDA (200 nmol) | MK-801 | 1-10 mg/kg (i.p.) | Prevented neurodegeneration | [17] |

| Traumatic Brain Injury (Rat) | TBI | MK-801 | 0.5, 2, 10 mg/kg | Reduced neuronal damage and preserved memory | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the neurotoxic effects of L-CSS.

In Vitro Neurotoxicity Assay using Primary Cortical Neurons

This protocol outlines the steps to assess L-CSS-induced neurotoxicity in primary cortical neuron cultures.

Materials:

-

Primary cortical neurons (e.g., from E15.5 mouse embryos)

-

Neurobasal medium with supplements (e.g., B-27, GlutaMAX)

-

Poly-D-lysine coated culture plates or coverslips

-

This compound (L-CSS) stock solution

-

NMDA receptor antagonists (e.g., MK-801, Memantine)

-

Propidium Iodide (PI) solution (e.g., 1 mg/mL in dH₂O)

-

Hoechst 33342 solution

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Procedure:

-

Cell Culture:

-

Isolate and culture primary cortical neurons from E15.5 mouse embryos on poly-D-lysine coated plates.

-

Maintain the cultures in Neurobasal medium with appropriate supplements.

-

Allow neurons to mature for at least 7 days in vitro (DIV) before treatment.

-

-

Treatment:

-

Prepare working solutions of L-CSS in culture medium at various concentrations (e.g., 1 µM to 200 µM).

-

For antagonist studies, pre-incubate the neurons with the NMDA receptor antagonist (e.g., 1 µM MK-801 or 10 µM Memantine) for 30-60 minutes before adding L-CSS.

-

Remove the existing medium from the cultured neurons and replace it with the treatment-containing medium.

-

Incubate the cells for the desired duration (e.g., 12 hours for acute toxicity or up to 5 days for chronic effects).

-

-

Cell Viability Assessment (Propidium Iodide Staining):

-

Prepare a staining solution of Propidium Iodide (e.g., 2 µg/mL) and Hoechst 33342 (for total cell count) in PBS.

-

After the treatment period, wash the cells once with PBS.

-

Incubate the cells with the PI/Hoechst staining solution for 15 minutes at room temperature, protected from light.

-

Capture images using a fluorescence microscope with appropriate filters for PI (red fluorescence, indicating dead cells) and Hoechst (blue fluorescence, indicating all cell nuclei).

-

Quantify the percentage of dead cells (PI-positive) relative to the total number of cells (Hoechst-positive).

-

Calpain Activity Assay

This protocol describes a fluorometric assay to measure calpain activity in L-CSS-treated neurons.

Materials:

-

L-CSS treated and control neuronal cell lysates

-

Calpain activity assay kit (containing extraction buffer, reaction buffer, and a fluorogenic calpain substrate, e.g., Ac-LLY-AFC)

-

Fluorometer or fluorescence plate reader

Procedure:

-

Cell Lysate Preparation:

-

Following L-CSS treatment, wash the neurons with cold PBS.

-

Lyse the cells using the extraction buffer provided in the calpain activity assay kit. This buffer is designed to specifically extract cytosolic proteins and prevent auto-activation of calpain.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

-

Fluorometric Assay:

-

In a 96-well plate, add a specific amount of cell lysate (e.g., 50-200 µg of protein) to each well.

-

Add the reaction buffer and the fluorogenic calpain substrate to each well.

-

Incubate the plate at 37°C for 1 hour, protected from light.

-

Measure the fluorescence using a fluorometer with excitation at ~400 nm and emission at ~505 nm.

-

The increase in fluorescence intensity corresponds to the level of calpain activity.

-

Western Blot for Gephyrin Cleavage

This protocol is for detecting the cleavage of gephyrin in response to L-CSS treatment via Western blotting.

Materials:

-

L-CSS treated and control neuronal cell lysates

-

SDS-PAGE gels

-

Transfer membranes (e.g., PVDF)

-

Primary antibody against gephyrin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Separation and Transfer:

-

Separate the protein lysates (equal amounts of protein per lane) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for gephyrin. This antibody should be able to detect both the full-length protein and its cleavage products.

-

Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

-

Wash the membrane again to remove unbound secondary antibody.

-

-

Detection:

-

Apply a chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Analyze the blot for the presence of both full-length gephyrin and its lower molecular weight cleavage products. An increase in the cleaved fragments in L-CSS treated samples indicates calpain-mediated degradation.

-

Conclusion

This compound is a potent neurotoxin that acts through the excitotoxic mechanism of NMDA receptor overactivation. The resulting calcium overload and activation of downstream proteases like calpain lead to the degradation of essential neuronal proteins such as gephyrin, ultimately causing synaptic dysfunction and neuronal death. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers to investigate the neurotoxic effects of L-CSS and to explore potential therapeutic interventions. A deeper understanding of these mechanisms is crucial for developing strategies to combat the severe neurological consequences of diseases associated with elevated L-CSS levels.

References

- 1. Cysteine-S-sulfate: brain damaging metabolite in sulfite oxidase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. S-sulfocysteine/NMDA receptor-dependent signaling underlies neurodegeneration in molybdenum cofactor deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. S-sulfocysteine/NMDA receptor–dependent signaling underlies neurodegeneration in molybdenum cofactor deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI - S-sulfocysteine/NMDA receptor–dependent signaling underlies neurodegeneration in molybdenum cofactor deficiency [jci.org]

- 5. NMDA Receptor Activation and Calpain Contribute to Disruption of Dendritic Spines by the Stress Neuropeptide CRH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMDA-receptor activation induces calpain-mediated beta-catenin cleavages for triggering gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Gephyrin Cleavage in In Vitro Brain Ischemia Decreases GABAA Receptor Clustering and Contributes to Neuronal Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Calpain-Dependent Cleavage of GABAergic Proteins During Epileptogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Variants of the receptor/channel clustering molecule gephyrin in brain: distinct distribution patterns, developmental profiles, and proteolytic cleavage by calpain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. S-Sulfocysteine's toxic effects on HT-22 cells are not triggered by glutamate receptors, nor do they involve apoptotic or genotoxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. L-cysteine-induced brain damage in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neurotoxicity of cysteine: interaction with glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of L-cysteine on lead acetate induced neurotoxicity in albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Neuroprotective effects of MK-801 in vivo: selectivity and evidence for delayed degeneration mediated by NMDA receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. NMDA receptor antagonist MK-801 reduces neuronal damage and preserves learning and memory in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Cysteine S-Sulfate as an NMDA Receptor Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Cysteine S-sulfate is a structural analog of the excitatory amino acid glutamate (B1630785) and is recognized as a potent agonist of the N-methyl-D-aspartate (NMDA) receptor. Its interaction with the NMDA receptor is of significant interest to the scientific community, particularly in the context of excitotoxicity and neurodegenerative processes. This technical guide provides a comprehensive overview of the role of this compound as an NMDA receptor agonist, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways.

Data Presentation

Quantitative data on the binding affinity and potency of this compound at the NMDA receptor is crucial for understanding its pharmacological profile. The following tables summarize the available data from the literature.

Table 1: Binding Affinity of this compound for the NMDA Receptor

| Compound | Receptor Subtype | Radioligand | Ki (nM) | Reference |

| This compound | Not Specified | [3H]glutamate | Data Not Available | Pullan et al., 1987 |

Table 2: Potency of this compound as an NMDA Receptor Agonist

| Compound | Assay Type | Cell Type/Tissue | Endpoint Measured | EC50 (µM) | Reference |

| This compound | Chick Retinal Excitotoxicity | Chick Retinal Neurons | Cell Death | Data Not Available | Pullan et al., 1987 |

| This compound | Stimulated Sodium Efflux | Rat Brain Slices | 22Na+ Efflux | Data Not Available | Pullan et al., 1987 |

Signaling Pathways

Activation of the NMDA receptor by this compound initiates a cascade of intracellular signaling events, primarily mediated by an influx of calcium ions (Ca2+). This can lead to both physiological and pathological outcomes, including excitotoxicity.

Caption: NMDA Receptor Signaling Cascade.

Experimental Workflows

The following diagrams illustrate standardized workflows for investigating the activity of this compound at the NMDA receptor.

Caption: Electrophysiological Workflow.

Caption: Calcium Imaging Workflow.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure NMDA receptor-mediated currents in response to this compound application in cultured neurons.

Materials:

-

Primary neuronal cell culture (e.g., cortical or hippocampal neurons)

-

Glass coverslips coated with poly-D-lysine

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (in mM): 150 NaCl, 3 KCl, 1 CaCl2, 10 HEPES, 10 glucose, 0.01 glycine, pH 7.4, with 0 MgCl2 to prevent voltage-dependent block.

-

Internal solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.

-

This compound stock solution (100 mM in deionized water)

Procedure:

-

Cell Preparation: Culture primary neurons on poly-D-lysine coated glass coverslips for 10-14 days in vitro.

-

Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Recording Setup: Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with external solution.

-

Seal Formation: Approach a neuron with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell recording configuration.

-

Data Acquisition: Clamp the cell at a holding potential of -70 mV.

-

Drug Application: Apply this compound at various concentrations using a fast-perfusion system.

-

Recording: Record the inward currents elicited by this compound.

-

Data Analysis: Analyze the recorded currents to determine dose-response relationships, EC50 values, and current-voltage (I-V) relationships.

Intracellular Calcium Imaging

Objective: To visualize and quantify changes in intracellular calcium concentration in response to NMDA receptor activation by this compound.

Materials:

-

Primary neuronal cell culture on glass-bottom dishes

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Fluorescence microscopy setup with a light source capable of alternating 340 nm and 380 nm excitation, and an emission filter at ~510 nm.

-

Image acquisition and analysis software

-

This compound stock solution

Procedure:

-

Dye Loading:

-

Prepare a loading solution of 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

-

Incubate the cultured neurons in the loading solution for 30-45 minutes at 37°C in the dark.

-

Wash the cells three times with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM for 15-30 minutes.

-

-

Imaging:

-

Mount the dish on the microscope stage.

-

Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.

-

Perfuse the cells with a solution containing the desired concentration of this compound.

-

Continuously record the fluorescence images during and after agonist application.

-

-

Data Analysis:

-

Select regions of interest (ROIs) corresponding to individual cells.

-

Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm for each ROI over time.

-

Convert the fluorescence ratio to intracellular calcium concentration using the Grynkiewicz equation: [Ca2+] = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380). Calibration with ionomycin (B1663694) (for Rmax) and a calcium-free solution with EGTA (for Rmin) is required for accurate quantification.

-

Conclusion

This compound serves as a valuable pharmacological tool for studying the activation and downstream consequences of NMDA receptor signaling. Its potent agonist activity makes it a key molecule of interest in research focused on excitotoxicity and the development of neuroprotective strategies. The experimental protocols and signaling pathways detailed in this guide provide a framework for researchers to further investigate the intricate role of this compound in neuronal function and dysfunction. Further research is warranted to fully elucidate its quantitative pharmacological properties and its precise role in various neuropathological conditions.

Methodological & Application

Application Notes and Protocols for the Analytical Detection of L-Cysteine S-sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-cysteine S-sulfate (LCSS), an endogenous amino acid derivative, has garnered significant attention in the scientific community due to its role as a potent N-methyl-D-aspartate (NMDA) receptor agonist. Elevated levels of LCSS are a key biomarker for sulfite (B76179) oxidase deficiency, a rare and severe metabolic disorder leading to neurological damage. Accurate and sensitive detection of LCSS in biological matrices is therefore crucial for both clinical diagnostics and research into its physiological and pathological roles. This document provides detailed application notes and protocols for the analytical detection of this compound using various techniques, including High-Performance Liquid Chromatography (HPLC) with different detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

Several analytical methods can be employed for the quantification of this compound in biological samples such as plasma and urine. The choice of method depends on the required sensitivity, selectivity, and the available instrumentation. The primary techniques include:

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely accessible method suitable for relatively high concentrations of LCSS. Derivatization is often required to enhance sensitivity and selectivity.

-

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD): Offers higher sensitivity than UV detection, typically following derivatization with a fluorescent tag.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for this analysis, providing high sensitivity, and selectivity, and enabling the use of stable isotope-labeled internal standards for accurate quantification.

-

Capillary Electrophoresis (CE): A high-resolution separation technique that can be used for the analysis of charged molecules like LCSS.

Quantitative Data Summary

The following tables summarize the quantitative parameters for the detection of this compound and related compounds using various analytical methods.

Table 1: LC-MS/MS Methods for S-Sulfocysteine (this compound) Quantification

| Parameter | Urine | Plasma | Reference |

| Linearity Range | 12 - 480 µmol/L | 1 - 1,000 ng/mL | [1][2] |

| Limit of Detection (LOD) | Not explicitly stated | 1 ng/mL | [2] |

| Limit of Quantification (LOQ) | 12 µmol/L | 1 ng/mL | [1][2] |

| Intra-day Precision (%CV) | <2.5% | <9.14% | [1][2] |

| Inter-day Precision (%CV) | <2.5% | <9.14% | [1][2] |

| Recovery | 94.3 - 107.3% | Not explicitly stated | [1] |

Table 2: HPLC-UV Method for Cysteine and Related Thiols (Adaptable for LCSS)

| Parameter | Value | Reference |

| Linearity Range | 0.2 - 800 nmol/ml (for total mesna (B1676310) in urine) | [3] |

| Limit of Detection (LOD) | 0.1 nmol/ml (for mesna) | [3] |

| Limit of Quantification (LOQ) | 0.2 nmol/ml (for mesna) | [3] |

| Precision (%RSD) | <5% (for cysteinylglycine (B43971) and homocysteine) | [4] |

| Recovery | 95.4% (for mesna) | [3] |

Note: Data for HPLC-UV is for related thiol compounds and serves as a reference for a potential LCSS method development.

Experimental Protocols

Protocol 1: Analysis of this compound in Urine by LC-MS/MS

This protocol is based on methods developed for the diagnosis of sulfite oxidase deficiency[1].

1. Sample Preparation a. Thaw frozen urine samples at room temperature. b. Centrifuge the urine sample at 10,000 x g for 5 minutes to remove any particulate matter. c. Take 10 µL of the supernatant and dilute it with 990 µL of the initial mobile phase. d. Add an appropriate amount of a stable isotope-labeled internal standard (e.g., S-sulfocysteine-d3). e. Vortex the sample for 30 seconds.

2. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm × 150 mm, 1.7 µm) is suitable.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A gradient elution from 2% to 95% mobile phase B over several minutes.

-

Flow Rate: 0.25 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Negative ion electrospray ionization (ESI-).

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.

3. Quantification a. Generate a calibration curve using standards of known this compound concentrations. b. Quantify the this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Analysis of this compound by HPLC with Pre-column Derivatization and UV Detection

This protocol is an adaptation of methods for other amino thiols and would require optimization and validation for this compound. Derivatization with o-phthaldialdehyde (OPA) in the presence of a thiol is a common approach for amino acids[5].

1. Derivatization Reagent Preparation a. Prepare an OPA solution (e.g., 10 mg/mL in methanol). b. Prepare a thiol solution (e.g., 2-mercaptoethanol, 10 µL/mL in borate (B1201080) buffer). c. Prepare a borate buffer (0.4 M, pH 9.5). d. The final derivatization reagent is a mixture of these three solutions, prepared fresh daily.

2. Sample Preparation and Derivatization a. For plasma samples, perform protein precipitation by adding a three-fold excess of acetonitrile, vortexing, and centrifuging. Collect the supernatant. b. For urine samples, dilute with the mobile phase as needed. c. To 50 µL of the sample or standard, add 50 µL of the OPA/thiol derivatizing reagent. d. Mix and allow the reaction to proceed for a defined time (e.g., 2 minutes) at room temperature before injection.

3. HPLC-UV Conditions

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Phosphate buffer (e.g., 25 mM, pH 7.2).

-

Mobile Phase B: Acetonitrile/Methanol mixture.

-

Gradient: A suitable gradient to separate the derivatized LCSS from other sample components.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Excitation at 330 nm and emission at 450 nm for fluorescence detection, or a suitable wavelength for UV detection of the OPA-adduct.

4. Quantification a. Prepare a calibration curve using derivatized standards of this compound. b. Quantify the derivatized LCSS in the samples based on the peak area from the chromatogram.

Signaling Pathways and Experimental Workflows

This compound Biosynthesis and Role in Sulfite Oxidase Deficiency

This compound is formed from the non-enzymatic reaction of sulfite with cystine. In healthy individuals, sulfite is detoxified to sulfate (B86663) by the enzyme sulfite oxidase. In sulfite oxidase deficiency, the accumulation of sulfite leads to an increase in the formation of this compound[6][7].

Caption: Formation of this compound in Sulfite Oxidase Deficiency.

This compound-Mediated Neurotoxicity via NMDA Receptor Activation

This compound is a structural analog of glutamate (B1630785) and acts as a potent agonist at the NMDA receptor. Its over-activation of this receptor leads to excessive calcium influx, triggering a cascade of neurotoxic events, including the activation of proteases and kinases, ultimately leading to neuronal cell death[8][9].

Caption: Signaling cascade of this compound-induced neurotoxicity.

General Experimental Workflow for LCSS Analysis

The following diagram outlines a typical workflow for the analysis of this compound in biological samples.

Caption: General workflow for the analysis of this compound.

References

- 1. Development and validation of S-allyl-L-cysteine in rat plasma using a mixed-mode reversed-phase and cation-exchange LC-ESI-MS/MS method: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A specific HPLC-UV method for the determination of cysteine and related aminothiols in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Precolumn o-phthalaldehyde-N-acetyl-L-cysteine derivatization followed by RP-HPLC separation and fluorescence detection of sitagliptin enantiomers in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Coupling of the NMDA receptor to neuroprotective and neurodestructive events - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Homocysteine-NMDA receptor mediated activation of extracellular-signal regulated kinase leads to neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for HPLC Analysis of L-Cysteine S-Sulfate in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Cysteine S-sulfate (also known as S-sulfocysteine or SSC) is a sulfur-containing amino acid that plays a role in cysteine and methionine metabolism.[1] It is formed from the reaction of sulfite (B76179) with cystine or cysteine.[1][2] Elevated levels of this compound in biological fluids are a key diagnostic marker for certain metabolic disorders, such as molybdenum cofactor deficiency (MoCD) and isolated sulfite oxidase deficiency.[2][3][4] In these conditions, the inability to convert sulfite to sulfate (B86663) leads to an accumulation of sulfite, which then reacts with cysteine to form this compound.[2] Furthermore, this compound is a potent agonist of the N-methyl-D-aspartate (NMDA) receptor, suggesting its involvement in neuronal signaling and potential neurotoxicity at high concentrations.[5][6] Accurate and reliable quantification of this compound in biological samples is therefore crucial for clinical diagnosis, disease monitoring, and research into its physiological and pathological roles.

This document provides detailed application notes and protocols for the analysis of this compound in various biological samples using High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following tables summarize quantitative data for the analysis of this compound in human biological samples based on a validated HPLC method with pre-column derivatization with o-phthaldialdehyde (OPA) and UV detection.[3]

Table 1: Method Validation Parameters for this compound Analysis [3]

| Parameter | Urine | Serum |

| Limit of Detection (LOD) | 1.44 µM | 1.08 µM |

| Limit of Quantification (LOQ) | 4.38 µM | 3.27 µM |

| Intraday Precision (RSD %) | 0.76 - 1.45 % | 0.70 - 2.77 % |

| Interday Precision (RSD %) | 1.97 - 8.22 % | 0.56 - 3.87 % |

| Recovery | 96.09 - 100.75 % | 92.16 - 102.84 % |

Table 2: Reported Concentrations of this compound in Human Samples [3]

| Sample Type | Population | Concentration Range (µmol/mmol creatinine) |

| Pediatric Urine | Control (n=45) | Not detected - 1.2 |

| Adult Urine | Control (n=75) | Not detected - 2.0 |

| Serum | Control (n=24) | Not detected |

| Urine | MoCD Patients | 188 - 2533 |

Signaling and Metabolic Pathways